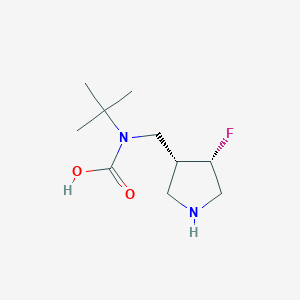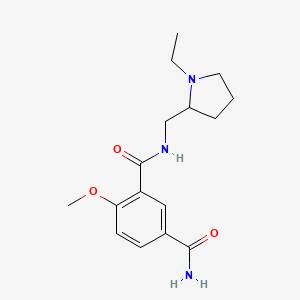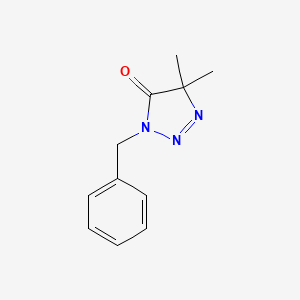
1-benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl azide with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base such as sodium ethoxide can yield the desired triazole compound. The reaction typically requires heating and may be carried out in a solvent like ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of safer and more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The benzyl group or other substituents on the triazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while substitution could introduce new functional groups onto the triazole ring.
Scientific Research Applications
1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its biological activity.
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Lacks the 4,4-dimethyl substitution, which can affect its chemical and biological properties.
4,4-Dimethyl-1H-1,2,3-triazole: Lacks the benzyl group, leading to different reactivity and applications.
1-Benzyl-4-methyl-1H-1,2,3-triazole: Has only one methyl group, which may alter its steric and electronic characteristics.
Uniqueness: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one is unique due to the presence of both the benzyl and 4,4-dimethyl groups. These substituents can significantly influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88986-14-5 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-benzyl-5,5-dimethyltriazol-4-one |
InChI |
InChI=1S/C11H13N3O/c1-11(2)10(15)14(13-12-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
NFDRVRBAOFZLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(N=N1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
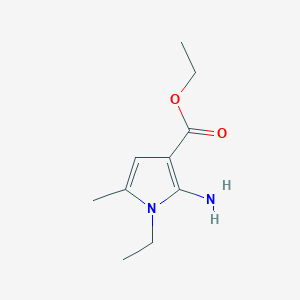
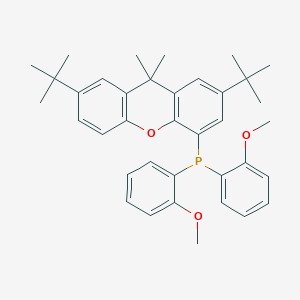
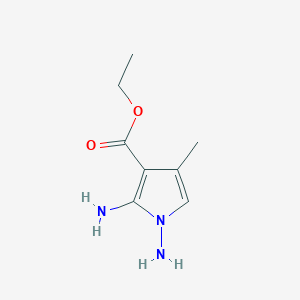
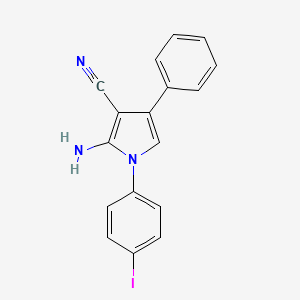
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)

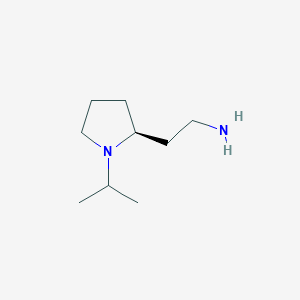
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
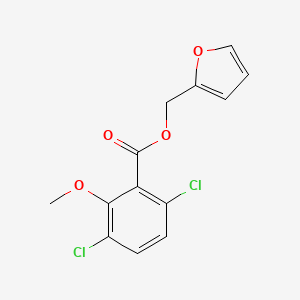
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)
